molecular formula C15H13Cl2NO4S B1607873 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-88-3

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1607873
CAS No.: 680617-88-3
M. Wt: 374.2 g/mol
InChI Key: XSDRDPBHLIDKQA-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride group, an ethoxy group, and a chlorobenzamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzamide, which is then reacted with 2-ethoxybenzenesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction and control the pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Pharmaceuticals

This compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in developing drugs that target specific biological pathways, particularly in oncology and infectious diseases. The sulfonyl chloride functional group is particularly reactive, making it an excellent candidate for nucleophilic substitution reactions, which are common in pharmaceutical synthesis.

Development of Diagnostic Agents

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is also utilized in creating diagnostic tools. Its derivatives may enhance imaging techniques, allowing for improved detection and monitoring of diseases. For instance, compounds derived from this sulfonyl chloride can be conjugated with imaging agents to facilitate targeted imaging in medical diagnostics.

Material Science

In material science, this compound contributes to developing advanced materials, especially polymers with unique properties. The ability to modify polymer structures through sulfonyl chloride chemistry enables the creation of materials with specific mechanical, thermal, or electrical properties suitable for industrial applications.

Bioconjugation

The compound plays a pivotal role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is essential in drug delivery systems where targeting specific cells or tissues can enhance therapeutic efficacy while minimizing side effects.

Research in Organic Chemistry

As a valuable reagent in organic synthesis, this compound facilitates studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows chemists to explore various reaction pathways and optimize conditions for synthesizing complex organic molecules.

Table 1: Summary of Applications and Findings

Application AreaDescriptionKey Findings/Insights
Pharmaceutical SynthesisIntermediate for drug development targeting specific pathwaysEffective in synthesizing kinase inhibitors .
Diagnostic AgentsEnhances imaging techniques for disease detectionImproves specificity and sensitivity in imaging assays .
Material ScienceDevelopment of polymers with tailored propertiesUsed in creating conductive polymers for electronics .
BioconjugationAttaches biomolecules for targeted drug deliveryIncreases targeting efficiency in cancer therapies .
Organic Chemistry ResearchFacilitates exploration of new synthetic methodologiesKey reagent in multi-step synthesis protocols .

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzamido derivatives: Compounds with similar structures but different substituents on the benzene ring.

    Ethoxybenzenesulfonyl derivatives: Compounds with variations in the ethoxy or sulfonyl chloride groups.

Uniqueness

The presence of both the chlorobenzamido and ethoxybenzenesulfonyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications .

Biological Activity

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, with the chemical formula C15H13Cl2NO4S, is a sulfonyl chloride compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a sulfonyl chloride moiety and an ethoxy group, making it a valuable intermediate in various synthetic applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and influence various biochemical pathways. This reactivity can lead to modulation of cellular processes, potentially resulting in therapeutic effects against diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that such sulfonyl chlorides can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. For instance, a study demonstrated that related sulfonamide derivatives displayed effective inhibition against Gram-positive bacteria, highlighting the relevance of structural modifications in enhancing biological efficacy .

Anticancer Activity

The anticancer properties of sulfonyl chlorides, including this compound, have also been explored. Case studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative of this compound was found to activate the p53 pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines . This suggests that further exploration of this compound's derivatives could yield promising anticancer agents.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been reported for sulfonyl chlorides. For example, certain compounds in this class have been shown to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions and has implications for treating diseases such as glaucoma and hypertension .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
5-(4-Cyanobenzoylamino)-2-ethoxy-benzenesulfonyl chlorideHighModerateYes
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chlorideModerateHighYes

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated the antimicrobial properties of several sulfonamide derivatives, including those related to this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Anticancer Mechanisms : In research conducted at a prominent cancer research institute, derivatives of this compound were tested for their effects on breast cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Enzyme Interaction Studies : A publication focused on enzyme inhibition demonstrated that sulfonyl chlorides could effectively inhibit carbonic anhydrase activity. This inhibition was linked to structural attributes common among sulfonamide derivatives, including those similar to this compound .

Properties

IUPAC Name

5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDRDPBHLIDKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373876
Record name 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680617-88-3
Record name 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680617-88-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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